REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:8][N:7]([CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[C:12]3[NH:16][CH:17]=[CH:18][C:11]=23)[C:6](=[O:19])[CH2:5]1)[CH2:2][CH3:3].[Br-].[Br:21][C:22]1[CH:27]=[CH:26][N:25]=[C:24]2[N:28]([Si](C(C)C)(C(C)C)C(C)C)[CH:29]=[CH:30][C:23]=12.C([Si](C(C)C)(C(C)C)N1C2N=CC=C(C=O)C=2C=C1)(C)C.C(C1CN(CC2C=CN=C3N([Si](C(C)C)(C(C)C)C(C)C)C=CC=23)C(=O)C1)CC>>[Br:21][C:22]1[CH:27]=[CH:26][N:25]=[C:24]2[NH:28][CH:29]=[CH:30][C:23]=12.[CH2:1]([CH:4]1[CH2:8][N:7]([CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[C:12]3[NH:16][CH:17]=[CH:18][C:11]=23)[C:6](=[O:19])[CH2:5]1)[CH2:2][CH3:3]
|
Name
|
4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1CC(N(C1)CC1=C2C(=NC=C1)NC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
product 240
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1CC(N(C1)CC1=C2C(=NC=C1)NC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
ucb-108891-1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](N1C=CC2=C1N=CC=C2C=O)(C(C)C)C(C)C
|
Name
|
4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1CC(N(C1)CC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C(=NC=C1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.1 mmol | |
AMOUNT: MASS | 1 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1CC(N(C1)CC1=C2C(=NC=C1)NC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |